molecular formula C18H29NO2 B15076872 N-[4-(Decyloxy)phenyl]acetamide CAS No. 55792-68-2

N-[4-(Decyloxy)phenyl]acetamide

Cat. No.: B15076872
CAS No.: 55792-68-2
M. Wt: 291.4 g/mol
InChI Key: MGQHZHVDLSJMEA-UHFFFAOYSA-N
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Description

N-[4-(Decyloxy)phenyl]acetamide is an organic compound with the molecular formula C18H29NO2 It is a derivative of acetanilide, where the phenyl ring is substituted with a decyloxy group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Decyloxy)phenyl]acetamide typically involves the reaction of 4-decyloxyaniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(Decyloxy)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to various halogenated or nitrated derivatives .

Scientific Research Applications

N-[4-(Decyloxy)phenyl]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(Decyloxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(Decyloxy)phenyl]acetamide is unique due to the presence of the decyloxy group, which imparts specific chemical and physical properties. This substitution can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

55792-68-2

Molecular Formula

C18H29NO2

Molecular Weight

291.4 g/mol

IUPAC Name

N-(4-decoxyphenyl)acetamide

InChI

InChI=1S/C18H29NO2/c1-3-4-5-6-7-8-9-10-15-21-18-13-11-17(12-14-18)19-16(2)20/h11-14H,3-10,15H2,1-2H3,(H,19,20)

InChI Key

MGQHZHVDLSJMEA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

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